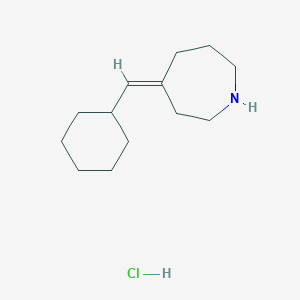![molecular formula C11H21ClN2O B1485016 Chlorhydrate de 1,1,2-triméthyl-2,8-diazaspiro[4.5]décan-3-one CAS No. 2098008-30-9](/img/structure/B1485016.png)
Chlorhydrate de 1,1,2-triméthyl-2,8-diazaspiro[4.5]décan-3-one
Vue d'ensemble
Description
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a synthetic compound belonging to the spirocyclic class of chemicals. This compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Applications De Recherche Scientifique
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Industry: Used in the development of new materials with unique structural properties.
Mécanisme D'action
Target of Action
The primary targets of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride are the Receptor Interacting Protein Kinase 1 (RIPK1) and the TYK2/JAK1 kinases . RIPK1 plays a key role in necroptosis, a form of programmed cell death that is considered a major driver of various inflammatory diseases . TYK2/JAK1 kinases are involved in the regulation of immune responses and inflammation .
Mode of Action
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . It also exhibits excellent potency against TYK2/JAK1 kinases .
Biochemical Pathways
By inhibiting RIPK1 and TYK2/JAK1 kinases, 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride affects the necroptosis and inflammation pathways respectively . This results in the suppression of necroptotic cell death and the regulation of immune responses and inflammation .
Pharmacokinetics
The pharmacokinetic properties of 1,1,2-Trimethyl-2,8-diazaspiro[4One derivative of the compound showed excellent metabolic stability in an acute ulcerative colitis model .
Result of Action
The inhibition of RIPK1 by 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . The compound also exhibits potent anti-inflammatory efficacy by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .
Analyse Biochimique
Biochemical Properties
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), with an IC50 value of 92 nM . This inhibition is crucial in regulating necroptosis, a form of programmed cell death. The compound interacts with RIPK1 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules involved in necroptosis . Additionally, 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has shown selectivity towards RIPK1 over other kinases, highlighting its potential as a targeted therapeutic agent.
Cellular Effects
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exerts various effects on different cell types and cellular processes. In U937 cells, a model for studying necroptosis, the compound demonstrated significant anti-necroptotic activity . By inhibiting RIPK1, it effectively blocked the necroptosis pathway, leading to reduced cell death. Furthermore, the compound has been shown to modulate the expression of genes involved in inflammation and immune response, such as those regulated by the TYK2/JAK1 pathway . This modulation results in altered cytokine production and immune cell differentiation, impacting overall cellular function and immune response.
Molecular Mechanism
The molecular mechanism of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific biomolecules and subsequent inhibition of enzymatic activity. The compound binds to the active site of RIPK1, preventing its autophosphorylation and activation . This inhibition disrupts the formation of the necrosome complex, which is essential for the execution of necroptosis. Additionally, the compound’s selectivity towards RIPK1 over other kinases is attributed to its unique structural features, which allow for specific interactions with the kinase’s active site . This selectivity minimizes off-target effects and enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride have been observed to change over time. The compound exhibits good stability under experimental conditions, maintaining its inhibitory activity against RIPK1 for extended periods In in vitro studies, the compound has shown sustained anti-necroptotic activity over several hours, indicating its potential for prolonged therapeutic use . In vivo studies are needed to assess its long-term stability and efficacy in more complex biological systems.
Dosage Effects in Animal Models
The effects of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, potential adverse effects such as hepatotoxicity and immunosuppression have been observed These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxic effects
Metabolic Pathways
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is involved in specific metabolic pathways, primarily related to its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological effects of the compound. Additionally, the compound’s interaction with the TYK2/JAK1 pathway influences metabolic flux and cytokine production, further impacting cellular metabolism and immune response .
Transport and Distribution
The transport and distribution of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its interaction with binding proteins, such as albumin, affects its bioavailability and distribution within the body . Additionally, the compound’s solubility and stability in the hydrochloride salt form enhance its transport and distribution properties, making it suitable for therapeutic applications.
Subcellular Localization
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other signaling molecules involved in necroptosis . Its cytoplasmic localization allows for efficient inhibition of RIPK1 and disruption of the necroptosis pathway. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the spiro structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their kinase inhibitory activities.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have shown anti-ulcer activity and are structurally related.
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with potential biological activities.
Uniqueness
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research in necroptosis and related inflammatory pathways.
Propriétés
IUPAC Name |
1,1,2-trimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-10(2)11(4-6-12-7-5-11)8-9(14)13(10)3;/h12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVWOWAVRZONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CC(=O)N1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



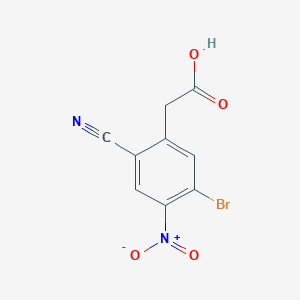
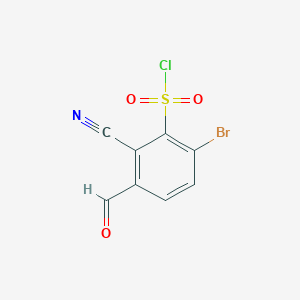
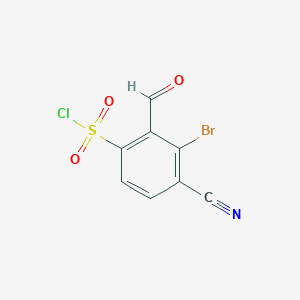

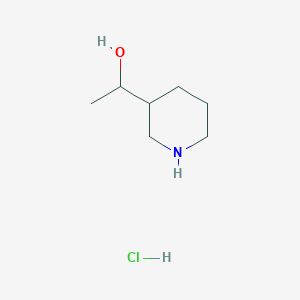
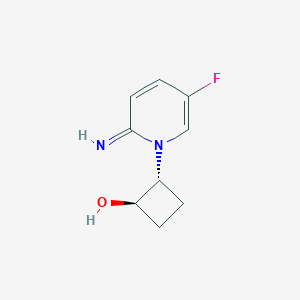
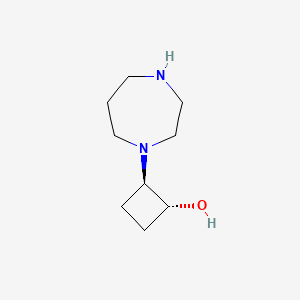

![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)
![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride](/img/structure/B1484955.png)
